5-bromo-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materialsThe final step involves the coupling of the furan-2-carboxamide moiety under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
5-bromo-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-(pyrrolidin-1-yl)pyridine
- 5-bromo-2-(pyrrolidin-1-yl)pyrimidine
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
Uniqueness
Compared to similar compounds, 5-bromo-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide is unique due to its specific combination of functional groups and ring systems. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromo-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O2/c14-11-4-3-10(20-11)12(19)17-9-7-15-13(16-8-9)18-5-1-2-6-18/h3-4,7-8H,1-2,5-6H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWISGFGUEREAPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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